ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a benzoate ester, and a sulfanylacetyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a nitrile, followed by cyclization.
Introduction of the Sulfanylacetyl Group: The sulfanylacetyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride.
Esterification: The benzoate ester is formed through an esterification reaction between benzoic acid and ethanol in the presence of a catalyst such as sulfuric acid.
Final Coupling: The final step involves coupling the pyrimidine derivative with the benzoate ester through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or ether derivatives.
Scientific Research Applications
Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The sulfanyl and nitrile groups play crucial roles in binding to the active sites of target proteins, modulating their activity.
Comparison with Similar Compounds
Ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 4-[[2-[[5-cyano-6-(4-chlorophenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate: This compound has a chlorophenyl group instead of a methylphenyl group, which may alter its chemical properties and biological activity.
Ethyl 4-[[2-[[5-cyano-6-(4-fluorophenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate: The presence of a fluorophenyl group can enhance the compound’s stability and lipophilicity.
Ethyl 4-[[2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate: The methoxy group may influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-3-31-22(30)16-8-10-17(11-9-16)25-19(28)13-32-23-26-20(18(12-24)21(29)27-23)15-6-4-14(2)5-7-15/h4-11H,3,13H2,1-2H3,(H,25,28)(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJVMDWPVGRDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=C(C=C3)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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